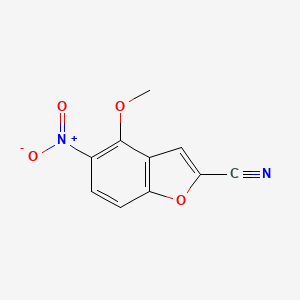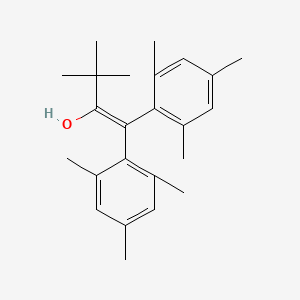![molecular formula C14H10N4O7 B14395967 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone linkage between a 2,4-dinitrophenyl group and a 4-hydroxybenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 4-hydroxybenzaldehyde. The reaction is carried out in a suitable solvent such as methanol, with the presence of a catalytic amount of glacial acetic acid to facilitate the reaction. The mixture is refluxed for several hours, and the resulting product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones from aldehydes and ketones.
Oxidation and Reduction: Potential for redox reactions due to the presence of nitro groups.
Substitution Reactions: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Condensation: Uses aldehydes or ketones and hydrazine derivatives under acidic conditions.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrazones: Formed from the reaction with aldehydes or ketones.
Amines: Resulting from the reduction of nitro groups.
Substituted Phenols: Products of electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of functional materials with specific properties such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid involves its ability to form stable hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of water to form the hydrazone bond . The compound’s biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar analytical applications.
4-Hydroxybenzaldehyde: Another precursor, known for its reactivity with hydrazine derivatives.
Schiff Bases: Compounds with similar hydrazone linkages, widely studied for their biological and chemical properties.
Uniqueness
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid is unique due to the combination of the 2,4-dinitrophenyl group and the 4-hydroxybenzoic acid moiety, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and an electron-donating hydroxyl group makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C14H10N4O7 |
|---|---|
Peso molecular |
346.25 g/mol |
Nombre IUPAC |
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N4O7/c19-13-4-1-8(14(20)21)5-9(13)7-15-16-11-3-2-10(17(22)23)6-12(11)18(24)25/h1-7,16,19H,(H,20,21)/b15-7+ |
Clave InChI |
ZWXDLBWOKJUFRE-VIZOYTHASA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(=O)O)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


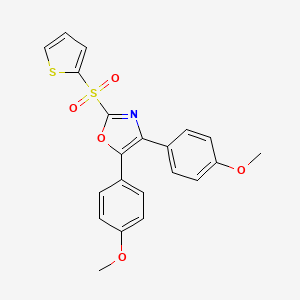
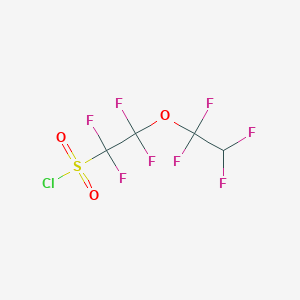

![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)

![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
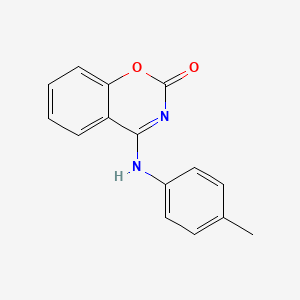

![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
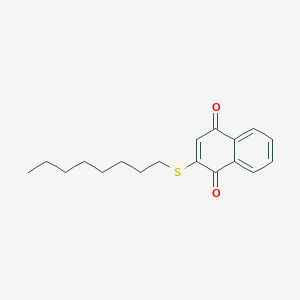
![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)
